molecular formula C8H14O3 B1347620 Ethyl 2-hydroxycyclopentanecarboxylate CAS No. 54972-10-0

Ethyl 2-hydroxycyclopentanecarboxylate

Cat. No. B1347620
CAS RN: 54972-10-0
M. Wt: 158.19 g/mol
InChI Key: IIFIGGNBUOZGAB-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxycyclopentanecarboxylate is an organic compound with the molecular formula C8H14O3 . It has a molecular weight of 158.2 .


Molecular Structure Analysis

The molecular structure of Ethyl 2-hydroxycyclopentanecarboxylate consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The exact spatial arrangement of these atoms would depend on the stereochemistry of the molecule, which isn’t specified in the available resources.


Physical And Chemical Properties Analysis

Ethyl 2-hydroxycyclopentanecarboxylate has a molecular weight of 158.2 . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources .

Scientific Research Applications

Synthesis and Building Block Applications

  • Ethyl 2-hydroxycyclopentanecarboxylate has been utilized in the synthesis of ethyl 1-hydroxycyclopentanecarboxylates through a one-pot procedure involving cycloalumination, reaction with diethyl oxalate, and acid hydrolysis, suggesting its utility as a building block in organic synthesis (Dzhemilev et al., 2007).
  • It has been used as a precursor in the synthesis of macrocyclic systems incorporating fused or exocyclic nitrogen heterocycles of different ring sizes, demonstrating its versatility in creating complex organic structures (Zoorob et al., 2012).

Enzymatic Reactions and Chiral Applications

  • Candida antarctica lipase B (CAL-B) has been used for asymmetric O-acylation of ethyl 2-hydroxycyclopentanecarboxylate derivatives, highlighting its significance in enzymatic reactions and the synthesis of enantiomerically enriched compounds (Forró et al., 2013).
  • The compound has also been employed in the chemo-enzymatic synthesis of potential chiral building blocks for polycyclic terpenoids, demonstrating its role in the synthesis of complex natural products (Kuwata et al., 2017).

Stereochemical and Catalytic Studies

  • Studies on the stereochemistry of ethyl 2-hydroxycyclopentanecarboxylate derivatives have led to the determination of relative configurations of isomers, shedding light on the stereochemical aspects of such compounds (Plantema et al., 2010).
  • It has been used in enzymatically catalyzed oxidative polymerizations, illustrating its utility in catalytic processes and material science applications (Pang et al., 2003).

properties

IUPAC Name

ethyl 2-hydroxycyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFIGGNBUOZGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30940324
Record name Ethyl 2-hydroxycyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-hydroxycyclopentanecarboxylate

CAS RN

54972-10-0, 1883-91-6
Record name 54972-10-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122560
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC122559
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122559
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-hydroxycyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1st method: 10 g of sodium borohydride are added to a solution of 62.4 g (0.4 mole) of 2-oxo-cyclopentylcarboxylic acid ethyl ester in 200 ml of methanol cooled to 0° C. When the reaction, which is followed by thin layer chromatography, is completed, the reaction mixture is poured with caution into an aqueous solution saturated with NaH2PO4. By extracting with ethyl ether and subsequently evaporating off the solvent, a residue is obtained which is purified by under vacuum distillation yielding 44 g of 2-hydroxy-cyclopentylcarboxylic acid ethyl ester (b.p. 87° C./0.3 mmHg).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
62.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaH2PO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2-oxo-cyclopentanecarboxylic acid ethyl ester (10 g, 64.0 mmol) in ethanol (106.7 mL) cooled to 0° C. was treated with 98% sodium borohydride (686 mg, 17.78 mmol). The reaction was stirred at 0° C. for 30 min. At this time, the reaction mixture was poured into water (53 mL) and was extracted into diethyl ether 3×100 mL). The organics were dried over sodium sulfate, filtered, and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 230-400 mesh, 75/25 ethyl acetate/hexanes) afforded 2-hydroxy-cyclopentanecarboxylic acid ethyl ester (8.5 g, 83.9%) as a clear liquid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
106.7 mL
Type
solvent
Reaction Step One
Quantity
686 mg
Type
reactant
Reaction Step Two
Name
Quantity
53 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

The asymmetric reduction of ethyl 2-oxocyclopentanecarboxylate was carried out by using this reductase (1). Namely, 4 ml of the reaction mixture containing the reductase (1) (2U), NADPH (0.8 μmol), ethyl 2-oxocyclopentanecarboxylate (100 μmol, 16 mg), phosphate buffer solution (pH 7.0, 400 μmol), glucose dehydrogenase [manufactured by Sigma, Co., U.S.A.; 2U (wherein 1U is defined as the amount of the enzyme which reduces 1 μmol of NADP+ per 1 minute in the presence of glucose)] and glucose (100 μmol) was incubated at 30° C. with gentle shaking to promote the enzymatic reaction. After 6 hour-incubation, the reaction mixture was extracted according to the same manner as in Example 3. The extract was analyzed by gas chromatography described in Example 1. As a result, the yield of the cis isomer was 15.9 mg (reduction yield >99%), and neither the remaining substrate nor the trans isomer was detected. On the other hand, the extract above was distilled off according to the the same manner as in Example 3 to obtain the reduction product, ethyl 2-hydroxycyclopentane-carboxylate. The resulting reduction product was analyzed by high performance liquid chromatography as described in Example 1. As a result, only the cis 2 isomer was detected and no other isomers were detected.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1U
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 μmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 μmol
Type
reactant
Reaction Step Five
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
reaction mixture
Quantity
4 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0.8 μmol
Type
reactant
Reaction Step Seven
Quantity
16 mg
Type
reactant
Reaction Step Seven
Quantity
400 μmol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
2U
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-hydroxycyclopentanecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-hydroxycyclopentanecarboxylate
Reactant of Route 3
Ethyl 2-hydroxycyclopentanecarboxylate
Reactant of Route 4
Ethyl 2-hydroxycyclopentanecarboxylate
Reactant of Route 5
Ethyl 2-hydroxycyclopentanecarboxylate
Reactant of Route 6
Ethyl 2-hydroxycyclopentanecarboxylate

Citations

For This Compound
9
Citations
R MAYER - Newer Methods of Preparative Organic Chemistry V2, 2012 - books.google.com
… Example 6 Ethyl 2-hydroxycyclopentanecarboxylate (66a). This compound is prepared by the reduction of ethyl 2-oxocyclopentanecarboxylate in an equal volume of ethanol using 10% …
Number of citations: 2 books.google.com
F Yoshizako, M Ogino, A Nishimura, M Chubachi… - Journal of fermentation …, 1995 - Elsevier
… Although the stereochemical characteristics of ethyl 2-hydroxycyclopentanecarboxylate, …
Number of citations: 7 www.sciencedirect.com
H Miya, M Kawada, Y Sugiyama - Bioscience, biotechnology …, 1996 - academic.oup.com
… Four stereoisomers of ethyl 2-hydroxycyclopentanecarboxylate were prepared: (i) (I R.2S)-… Four stereoisomers of ethyl 2-hydroxycyclopentanecarboxylate (6a d) and nonyl alcohol …
Number of citations: 7 academic.oup.com
D Zhu, C Mukherjee, JD Rozzell, S Kambourakis… - Tetrahedron, 2006 - Elsevier
… -3-hydroxybutyrate,9, 14 ethyl 2-isopropyl-3-hydroxybutyrate,14, 15 ethyl 2-benzyl-3-hydroxybutyrate, 16 ethyl 2-chloro-3-hydroxybutyrate, 17 ethyl 2-hydroxycyclopentanecarboxylate …
Number of citations: 60 www.sciencedirect.com
E Forró, Z Galla, F Fülöp - Journal of Molecular Catalysis B: Enzymatic, 2013 - Elsevier
The ester function of ethyl cis-(±)-2-hydroxycyclopentane-1-carboxylate [(±)-1] and ethyl (±)-5-hydroxycyclopent-1-enecarboxylate [(±)-2] was demonstrated to undergo hydrolysis, as a …
Number of citations: 7 www.sciencedirect.com
B Marku - 2020 - search.proquest.com
Maple syrup is made out of the sap of sugar maple (Acer saccharum) and it contains concentrated sugar, organic acids, amino acids, minerals and volatile compounds, which are …
Number of citations: 0 search.proquest.com
A Ros, A Magriz, H Dietrich, JM Lassaletta… - Tetrahedron, 2007 - Elsevier
The transfer hydrogenation of bicyclic and monocyclic β-keto esters using HCO 2 H/Et 3 N as the hydrogen source and TsDPEN-based Ru(II) catalysts proceeds with dynamic kinetic …
Number of citations: 43 www.sciencedirect.com
HH Cho - 2001 - search.proquest.com
ProQuest Dissertations Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly fi'om the original or copy submitted…
Number of citations: 2 search.proquest.com
KH Gibson, JE Saxton - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
… 1-ethyl-2-hydroxycyclopentanecarboxylate (27.9 g, 0.1 5 …
Number of citations: 2 pubs.rsc.org

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